

Application Note: Comprehensive Characterization Strategy for 5-Formylthiophene-2-carbonitrile

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Compound of Interest

Compound Name: 5-Formylthiophene-2-carbonitrile

CAS No.: 21512-16-3

Cat. No.: B056671

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Introduction & Scope

5-Formylthiophene-2-carbonitrile (CAS: 21512-16-3) is a critical heteroaromatic building block used extensively in the synthesis of organic semiconductors, optoelectronic materials, and pharmaceutical intermediates (e.g., kinase inhibitors).[1][2] Its dual functionality—possessing both an electron-withdrawing nitrile group and a reactive aldehyde—makes it a versatile "linchpin" molecule.[1]

However, this dual functionality presents specific characterization challenges. The electron-deficient thiophene ring is prone to nucleophilic attack and oxidation, leading to impurities such as 5-cyanothiophene-2-carboxylic acid.[1] Furthermore, distinguishing the 2,5-substitution pattern from 2,3- or 2,4-isomers is critical for structural integrity in downstream applications.[1]

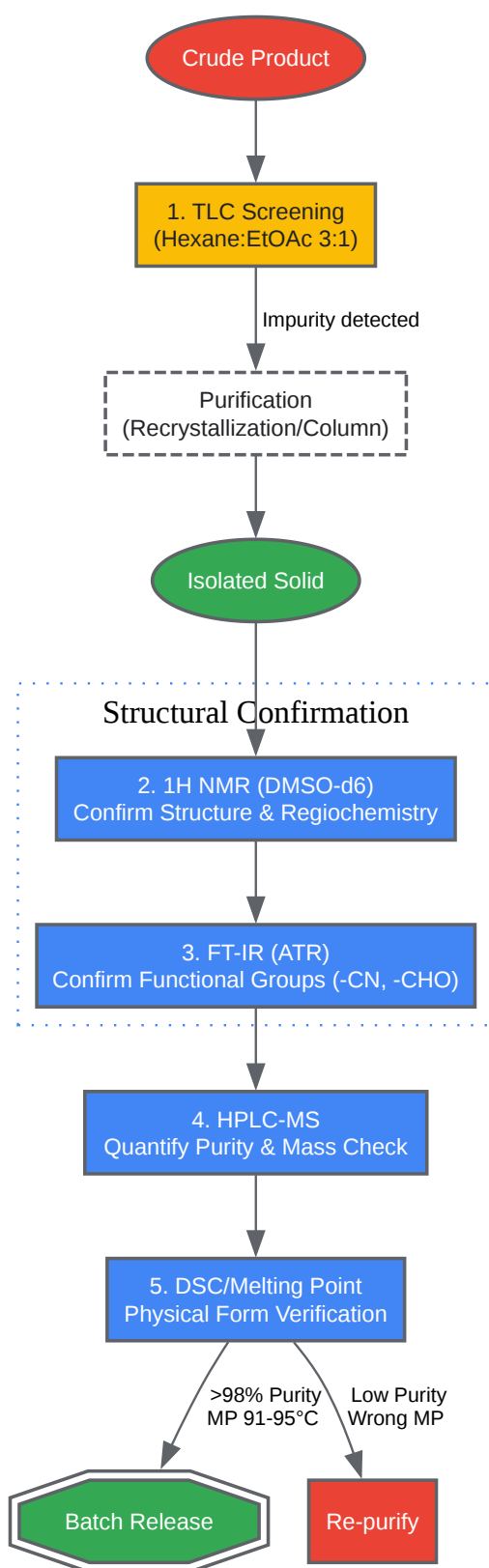
This guide outlines a multi-modal characterization protocol designed to validate identity, assess purity, and ensure batch-to-batch consistency.[1]

Key Chemical Properties

Property	Specification
Molecular Formula	C ₆ H ₃ NOS
Molecular Weight	137.16 g/mol
Appearance	Light yellow to orange crystalline powder
Melting Point	91–95 °C
Solubility	Soluble in DMSO, CH ₂ Cl ₂ , Chloroform; slightly soluble in Ethanol

Characterization Workflow Strategy

The following logic flow illustrates the decision-making process for characterizing crude vs. purified material.



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Figure 1: Decision tree for the characterization and release of **5-Formylthiophene-2-carbonitrile**.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural confirmation and regioisomer verification.

Mechanistic Insight

The 2,5-disubstitution pattern is confirmed by the coupling constant (

) of the two thiophene protons.[1] For 2,5-substituted thiophenes, the coupling is typically

. [1] A 2,3-substitution would yield a significantly larger

value (

). [1] The presence of two strong electron-withdrawing groups (EWG) will shift the ring protons downfield compared to unsubstituted thiophene. [1]

Experimental Protocol

- Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d₆). [1]
 - Why? The compound is highly soluble in DMSO, and it prevents the potential hydration of the aldehyde that can occur in acidic CDCl₃ over time.
- Sample Preparation: Dissolve 10–15 mg of sample in 0.6 mL DMSO-d₆. Invert gently; do not vortex vigorously to avoid introducing air bubbles which broaden lines.
- Acquisition: Run a standard proton sequence (16 scans minimum).

Expected Data & Acceptance Criteria

Proton Assignment	Chemical Shift (, ppm)	Multiplicity	Coupling Constant ()	Diagnostic Value
-CHO (Aldehyde)	9.95 – 10.05	Singlet (s)	N/A	Confirms oxidation state. [1]
C3-H (Thiophene)	8.00 – 8.15	Doublet (d)	4.0 Hz	Deshielded by adjacent CN.[1]
C4-H (Thiophene)	7.90 – 8.05	Doublet (d)	4.0 Hz	Deshielded by adjacent CHO.[1]

Self-Validation Check:

- Verify the integration ratio is exactly 1:1:1.
- Check for a broad singlet ~13.0 ppm (indicates carboxylic acid impurity from oxidation).
- Check for multiplets ~7.0-7.5 ppm (indicates unreacted thiophene starting materials).[1]

Protocol 2: FTIR Spectroscopy (ATR Method)

Objective: Rapid "fingerprinting" of functional groups.

Mechanistic Insight

This molecule has two "silent region" signals that are highly diagnostic: the nitrile stretch and the aldehyde carbonyl stretch.

Experimental Protocol

- Instrument: FTIR Spectrometer with Diamond ATR accessory.
- Background: Collect air background (32 scans).
- Sample: Place ~2 mg of solid powder on the crystal. Apply high pressure to ensure good contact.

- Scan: 4000–600 cm^{-1} , 4 cm^{-1} resolution.

Diagnostic Peaks[1][2][4][5]

- Nitrile ($-\text{C}\equiv\text{N}$): Sharp, medium intensity band at 2200–2240 cm^{-1} .^[1]
 - Note: Often weaker than expected due to conjugation with the thiophene ring.
- Aldehyde ($\text{C}=\text{O}$): Strong, sharp band at 1660–1690 cm^{-1} .
 - Causality: Conjugation with the aromatic ring lowers the wavenumber from the typical saturated aldehyde value (1730 cm^{-1}).^{[1][3][4]}
- Aldehyde ($\text{C}-\text{H}$): "Fermi Doublet" weak bands at 2850 and 2750 cm^{-1} .

Protocol 3: HPLC-MS Purity Analysis

Objective: Quantitative purity assessment and molecular weight confirmation.^[1]

Experimental Protocol

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm , 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient:
 - 0-2 min: 5% B (Isocratic hold)^[1]
 - 2-12 min: 5%
95% B (Linear gradient)^[1]
 - 12-15 min: 95% B (Wash)^[1]
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic max) and 280 nm.

- Mass Spec: ESI Positive Mode (Scan range 100–500 m/z).

Acceptance Criteria

- Purity: Area% > 98.0% at 254 nm.
- Mass Identification:
 - Observe

.
 - Observe

(common adduct).[1]
 - Note: Aldehydes can sometimes hydrate; look for

if water is present in the mobile phase.

Protocol 4: Thermal Analysis (Melting Point/DSC)

Objective: Physical form stability.

Experimental Protocol

- Method: Capillary Melting Point or Differential Scanning Calorimetry (DSC).
- Ramp Rate: 10 °C/min (DSC) or 1 °C/min near melt (Capillary).
- Specification: 91–95 °C.

Troubleshooting:

- Wide Range (e.g., 85–93 °C): Indicates solvent entrapment or impurities. Dry sample in a vacuum oven at 40 °C for 4 hours and re-test.
- Sharp but Low (e.g., 80 °C): Potential eutectic mixture with starting material (e.g., 2-thiophene carbonitrile).[1]

Safety & Handling (Critical)

Hazard Statements (GHS):

- H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.
- H315/H319: Causes skin and serious eye irritation.

Protocol:

- Always handle inside a fume hood.
- Wear nitrile gloves (double gloving recommended for solution preparation).
- Waste must be segregated into Non-Halogenated Organic Waste (unless chlorinated solvents are used).

References

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